![molecular formula C19H16ClN3O2 B10764059 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
“2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile” is a 1,3-oxazole derivative characterized by a central oxazole ring substituted at positions 2, 4, and 4. The 2-position features a 4-[(4-chlorophenyl)methoxy]phenyl group, introducing both aromaticity and a chlorinated hydrophobic moiety.
This compound belongs to a class of heterocyclic molecules studied for their diverse pharmacological and material science applications. Its structure combines steric bulk (from the methoxyphenyl-chlorophenyl group) and electronic modulation (via dimethylamino and nitrile groups), making it a candidate for structure-activity relationship (SAR) studies in drug discovery .
Preparation Methods
The synthesis of 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with methoxybenzyl chloride to form 4-[(4-chlorophenyl)methoxy]benzyl chloride. This intermediate is then reacted with dimethylamine and oxazole-4-carbonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazole Ring
The oxazole ring’s electron-rich nature facilitates electrophilic aromatic substitution (EAS). The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group, directing incoming electrophiles to the C-4 position (adjacent to the nitrile group).
Reactivity of the Nitrile Group
The nitrile (-C≡N) undergoes hydrolysis, reduction, and cycloaddition reactions:
Reaction Type | Conditions | Products |
---|---|---|
Acidic Hydrolysis | H₂O/H⁺ (e.g., HCl, reflux) | Carboxylic acid (4-oxazolecarboxylic acid) |
Basic Hydrolysis | NaOH/H₂O, heat | Amide intermediate → Carboxylate salt |
Reduction | LiAlH₄ or H₂/Pd | Primary amine (-CH₂NH₂) |
Mechanistic Insight: Hydrolysis proceeds via a tetrahedral intermediate, with the nitrile’s electrophilic carbon attacked by water or hydroxide ions .
Transformations Involving the Dimethylamino Group
The -N(CH₃)₂ group participates in alkylation, oxidation, and dealkylation:
Reaction Type | Reagents | Outcome |
---|---|---|
Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |
Oxidation | H₂O₂, AcOH | N-Oxide formation |
Dealkylation | BBr₃, CH₂Cl₂ | Demethylation to secondary amine |
Structural Impact: Alkylation increases solubility in polar solvents, while oxidation alters electronic properties .
Chlorophenylmethoxy Group Reactivity
The 4-chlorophenylmethoxy substituent (-OCH₂C₆H₄Cl) undergoes:
-
Ether Cleavage : HI (excess) → Phenol and alkyl iodide.
-
Ring Halogenation : Cl₂/FeCl₃ → Di-/tri-chlorinated products.
Cross-Coupling Reactions
The aryl chloride (from the 4-chlorophenyl group) participates in Suzuki-Miyaura couplings:
Conditions | Catalysts/Base | Products |
---|---|---|
Pd(PPh₃)₄, K₂CO₃ | Boronic acids | Biaryl derivatives |
Cycloaddition and Heterocycle Formation
The oxazole ring’s conjugated system enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, yielding bicyclic adducts.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible applications in:
- Anticancer Therapy: Preliminary studies indicate that derivatives of oxazole compounds can exhibit cytotoxic effects against various cancer cell lines, potentially leading to the development of new anticancer drugs .
- Antimicrobial Activity: Research has shown that similar compounds possess significant antimicrobial properties, suggesting that this oxazole derivative may also exhibit similar effects against bacterial and fungal pathogens .
Studies have focused on the biological mechanisms through which this compound may exert its effects:
- Enzyme Inhibition: Some derivatives have been shown to inhibit key enzymes involved in cancer progression, making them candidates for further exploration in enzyme-targeted therapies .
- Receptor Interaction: The dimethylamino group may facilitate interaction with neurotransmitter receptors, indicating potential applications in neuropharmacology .
Chemical Research
The compound's unique structure provides a platform for further chemical modifications, leading to:
- Development of New Derivatives: Researchers are exploring various substitutions on the oxazole ring to enhance pharmacological properties or reduce toxicity .
- Material Science Applications: The compound's properties may also lend themselves to applications in creating novel materials with specific electronic or optical characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3-Oxazole Derivatives
Key Research Findings
In contrast, the isobutylamino group in the compound from offers greater flexibility, which may reduce steric hindrance in enzyme active sites.
Solubility and Pharmacokinetics :
- The azepanesulfonyl group in improves solubility via hydrogen bonding with water, a feature absent in the target compound. This highlights a trade-off between hydrophobicity (target compound) and solubility (sulfonyl derivatives) in drug design .
Synthetic Accessibility :
- The carbonitrile group at the 4-position is a common synthetic handle for further functionalization (e.g., conversion to carboxylic acids or amides), as seen in intermediates like those in .
Biological Activity
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile, a compound with the chemical formula C19H16ClN3O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring, a dimethylamino group, and a chlorophenyl moiety. Its molecular structure can be illustrated as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), NCI-H23 (non-small cell lung cancer), and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, IC50 values for these cell lines were reported in the low micromolar range, indicating significant potency.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.33 | Apoptosis induction, G2/M phase arrest |
NCI-H23 | 4.22 | Cell cycle disruption |
MCF-7 | 6.38 | Pro-apoptotic signaling |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies indicate that it can inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes. This suggests its utility in treating inflammatory diseases.
Antimicrobial Activity
Although primarily focused on anticancer activity, preliminary investigations have indicated some antimicrobial effects against specific bacterial strains. However, these effects are less pronounced compared to its anticancer properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other oxazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Apoptotic Pathways : It activates pro-apoptotic factors while inhibiting anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells.
- Cytokine Modulation : The compound may modulate cytokine levels, reducing inflammation and potentially aiding in conditions characterized by excessive inflammatory responses.
Case Studies
In a recent study published in MDPI, researchers evaluated the anticancer efficacy of various oxazole derivatives, including the compound . The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to cancer targets such as EGFR and COX-2. The findings reinforced the compound's potential as a lead candidate for further development in cancer therapy .
Q & A
Q. What are the established synthetic routes for 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via cyclization reactions using precursors such as substituted hydrazides or carboxylic acid derivatives. For example, phosphorous oxychloride (POCl₃) at 120°C has been employed to cyclize substituted benzoic acid hydrazides into oxadiazole derivatives, which share structural similarities with the target compound . Alternative routes involve chlorination steps (e.g., phosphorus pentachloride) for introducing reactive groups, as seen in analogous isoxazole syntheses . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF for Pd-catalyzed cross-coupling), and stoichiometric ratios of reagents like PdCl₂(PPh₃)₂ or K₂CO₃ .
Q. How is the structural identity of this compound validated in synthetic workflows?
Basic Research Question
Structural validation typically combines spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions, such as the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and aromatic protons (δ ~6.8–7.4 ppm) .
- Mass spectrometry confirms molecular weight (e.g., exact mass = 383.09 g/mol via HRMS).
X-ray crystallography, though not directly reported for this compound, has been used for analogous oxazole derivatives to confirm stereoelectronic effects .
Q. What conflicting data exist regarding optimal reaction conditions for analogous oxazole derivatives?
Advanced Research Question
Contradictions arise in reagent selection and reaction kinetics. For example:
- Cyclization of hydrazides with POCl₃ at 120°C achieves high yields for oxadiazoles but may degrade thermally sensitive groups .
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires inert atmospheres and precise ligand ratios (e.g., PCy₃ vs. PPh₃) to avoid side reactions .
Discrepancies in reported yields (e.g., 60–85%) highlight the need for kinetic studies and DFT modeling to identify transition-state barriers .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
Advanced Research Question
Analogous oxazole and pyrimidine derivatives exhibit activity against kinases, GPCRs, and antimicrobial targets. For instance:
- 5-(Dimethylamino) groups enhance membrane permeability, as seen in kinase inhibitors .
- The 4-chlorophenylmethoxy moiety may modulate serotonin or dopamine receptors, similar to reported pyrazole-carboxamides .
In vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking against homology models are recommended to validate targets .
Q. How can computational models predict the compound’s mechanism of action?
Advanced Research Question
Hybrid QSAR/machine learning (ML) approaches extrapolate bioactivity from receptor-response profiles. For example:
- Receptor-based ML correlates chemical features (e.g., logP, polar surface area) with agonistic/antagonistic activity across datasets .
- Docking simulations (e.g., AutoDock Vina) can map interactions with ATP-binding pockets or allosteric sites, leveraging crystal structures of homologous proteins .
Validation requires comparing computational predictions with in vitro dose-response curves and mutagenesis studies.
Q. What strategies are effective for synthesizing derivatives with modified substituents?
Advanced Research Question
Derivatization focuses on:
- Electrophilic substitution : Introducing halogens (e.g., Cl, F) via Friedel-Crafts or Ullmann coupling .
- Nucleophilic displacement : Replacing the methoxy group with amines or thiols under basic conditions .
- Cross-coupling : Pd-mediated reactions to attach aryl/heteroaryl groups at the oxazole 4-position .
Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are critical for isolating pure isomers .
Q. Which analytical techniques resolve challenges in purity assessment?
Basic Research Question
- HPLC-DAD/MS detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- TLC (silica GF₂₅₄) with UV visualization monitors reaction progress.
- Elemental analysis validates stoichiometric purity (e.g., C, H, N % within ±0.3% of theoretical) .
Q. What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
Q. How do solubility and stability limitations impact experimental design?
Advanced Research Question
- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or DMF as stock solvents, followed by dilution in buffers containing ≤1% detergent (e.g., Tween-80) .
- Stability : Susceptibility to hydrolysis (e.g., oxazole ring) requires pH control (6–8) and avoidance of prolonged light exposure .
Pre-formulation studies (e.g., DSC for melting point, accelerated stability testing) are advised .
Q. How should researchers address contradictions in reported bioactivity data?
Advanced Research Question
- Methodological audit : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and compound purity .
- Meta-analysis : Apply multivariate statistics to reconcile datasets, as demonstrated in hybrid receptor-modeling studies .
- Orthogonal validation : Confirm activity via SPR (binding affinity) and in vivo efficacy models .
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-23(2)19-17(11-21)22-18(25-19)14-5-9-16(10-6-14)24-12-13-3-7-15(20)8-4-13/h3-10H,12H2,1-2H3 |
InChI Key |
CMVJGSUPZYIDHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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